1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its complex structure, which includes an imidazole ring, a benzyl group with an acetamido substituent, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Introduction of the Benzyl Group: The benzyl group with an acetamido substituent can be introduced via a nucleophilic substitution reaction.
Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the imidazole ring.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The acetamido and dimethoxyphenyl groups may enhance binding affinity and specificity for certain targets.
Comparison with Similar Compounds
- 1-(4-Aminobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
- 1-(4-Methylbenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
- 1-(4-Hydroxybenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide
Uniqueness: 1-(4-Acetamidobenzyl)-N-(3,4-dimethoxyphenyl)-1H-imidazole-4-carboxamide is unique due to the presence of the acetamido group, which can influence its solubility, stability, and biological activity. The combination of the imidazole ring with the dimethoxyphenyl group also contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-(3,4-dimethoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-14(26)23-16-6-4-15(5-7-16)11-25-12-18(22-13-25)21(27)24-17-8-9-19(28-2)20(10-17)29-3/h4-10,12-13H,11H2,1-3H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZKJAZKFWSIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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